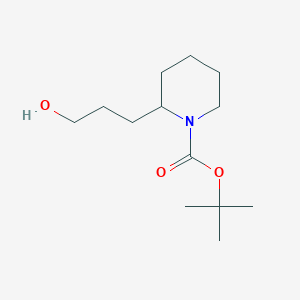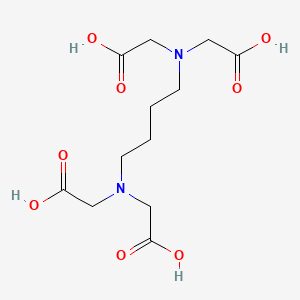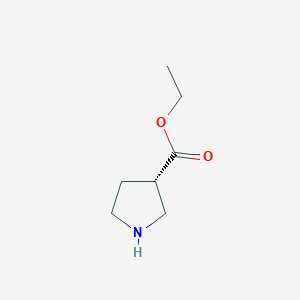
Ethyl (S)-Pyrrolidine-3-carboxylate
Descripción general
Descripción
Ethyl (S)-Pyrrolidine-3-carboxylate, also known as (S)-Proline ethyl ester, is a chiral molecule that has gained significant attention in the scientific community due to its wide range of applications in various fields. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and is essential for various biological processes. Ethyl (S)-Pyrrolidine-3-carboxylate has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Ethyl (S)-Pyrrolidine-3-carboxylate is utilized in catalysis, particularly in phosphine-catalyzed [4 + 2] annulation reactions. It acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Michael Reactions
- In Michael reactions, chiral secondary enaminoesters, including variants of Ethyl (S)-Pyrrolidine-3-carboxylate, are used to produce (Z)-adducts with good to excellent diastereoselectivity. This is instrumental in the synthesis of complex pyrrolidine derivatives (Revial et al., 2000).
Photopolymerization Kinetics
- The kinetics of photopolymerization of compounds like 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, closely related to Ethyl (S)-Pyrrolidine-3-carboxylate, have been studied. Factors like light intensity, initiator concentration, and the choice of initiator significantly influence the curing rate and final double bond conversion in these processes (Nie Jun, 2008).
Novel Synthesis Techniques
- Ethyl (S)-Pyrrolidine-3-carboxylate derivatives have been synthesized through various novel techniques, such as solvent-free syntheses and microwave irradiation, demonstrating the versatility of these compounds in chemical synthesis (Khajuria, Saini, & Kapoor, 2013).
Structural Analysis and Crystallography
- The crystal structure of compounds closely related to Ethyl (S)-Pyrrolidine-3-carboxylate has been determined, providing insights into the molecular arrangement and potential applications in various fields like material science (Hu Yang, 2009).
Antioxidant Activity
- Derivatives of Ethyl (S)-Pyrrolidine-3-carboxylate have been studied for their antioxidant activity, suggesting potential applications in pharmacology and as functional materials in various industries (Zaki et al., 2017).
Antibacterial Activity
- Some derivatives of Ethyl (S)-Pyrrolidine-3-carboxylate exhibit antibacterial activity, indicating potential uses in developing new antibacterial agents (Kim et al., 2006).
Propiedades
IUPAC Name |
ethyl (3S)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238706 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (S)-Pyrrolidine-3-carboxylate | |
CAS RN |
1807380-84-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



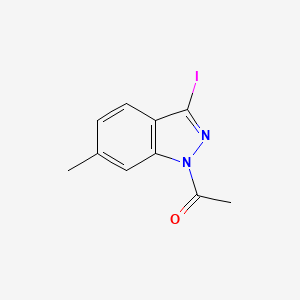
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3048669.png)
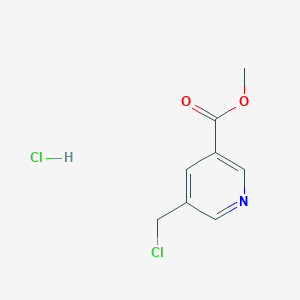

![Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3048674.png)
![Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-](/img/structure/B3048676.png)



